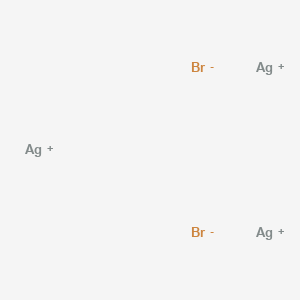
Trisilver;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilver;dibromide, with the chemical formula Ag₃Br₂, is an inorganic compound composed of three silver atoms and two bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trisilver;dibromide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium bromide (KBr) in an aqueous solution. The reaction proceeds as follows:
3AgNO3+2KBr→Ag3Br2+2KNO3
The reaction is typically carried out at room temperature, and the resulting precipitate of this compound is filtered and washed to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of automated systems and controlled environments helps in maintaining consistency and quality during production .
Chemical Reactions Analysis
Types of Reactions
Trisilver;dibromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: It can be reduced to elemental silver (Ag) and bromine gas (Br₂).
Substitution: This compound can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed
Oxidation: Silver bromide (AgBr) and silver oxide (Ag₂O).
Reduction: Elemental silver (Ag) and bromine gas (Br₂).
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Trisilver;dibromide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other silver-based compounds and materials.
Biology: Investigated for its antimicrobial properties and potential use in medical devices and coatings.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent in wound dressings.
Industry: Utilized in the production of photographic materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of trisilver;dibromide involves the release of silver ions (Ag⁺) and bromide ions (Br⁻) upon dissolution. These ions interact with cellular components, leading to the disruption of cellular processes and microbial cell death. The molecular targets include cell membranes, proteins, and nucleic acids, which are essential for microbial survival .
Comparison with Similar Compounds
Similar Compounds
Silver bromide (AgBr): A compound with similar antimicrobial properties but different stoichiometry.
Silver chloride (AgCl): Another silver halide with comparable applications in photography and antimicrobial coatings.
Silver iodide (AgI): Used in cloud seeding and as an antimicrobial agent .
Uniqueness
Trisilver;dibromide is unique due to its specific stoichiometry and the combination of three silver atoms with two bromine atoms.
Properties
Molecular Formula |
Ag3Br2+ |
|---|---|
Molecular Weight |
483.41 g/mol |
IUPAC Name |
trisilver;dibromide |
InChI |
InChI=1S/3Ag.2BrH/h;;;2*1H/q3*+1;;/p-2 |
InChI Key |
CRUZTTBLQBLNAY-UHFFFAOYSA-L |
Canonical SMILES |
[Br-].[Br-].[Ag+].[Ag+].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
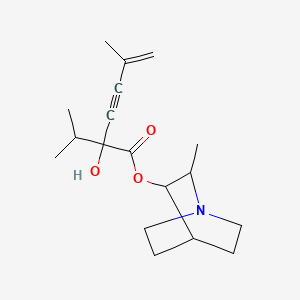
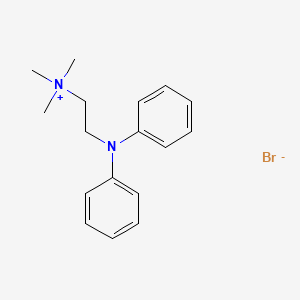
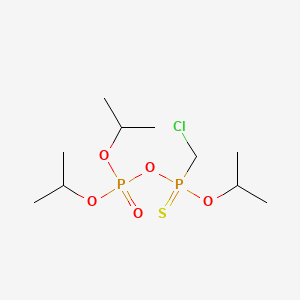
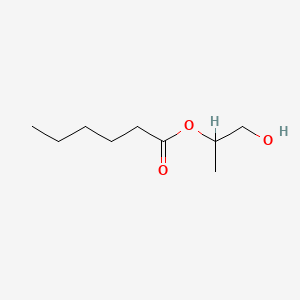
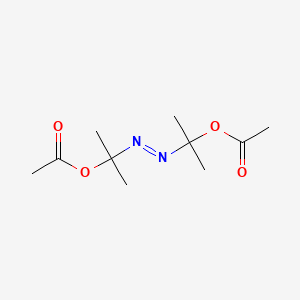
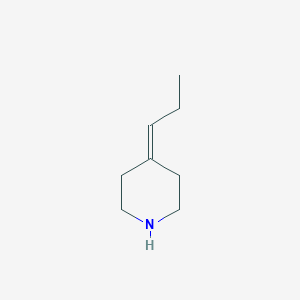
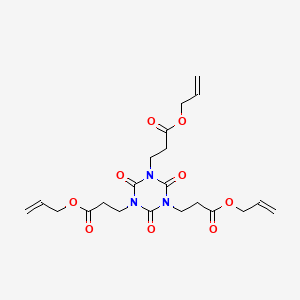
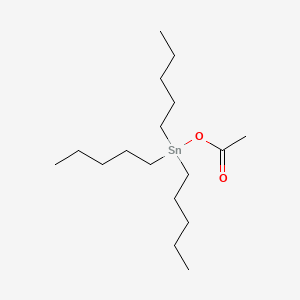
![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
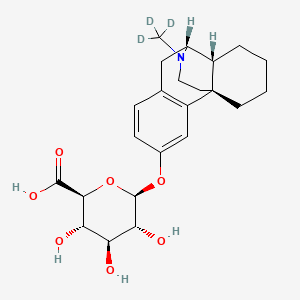
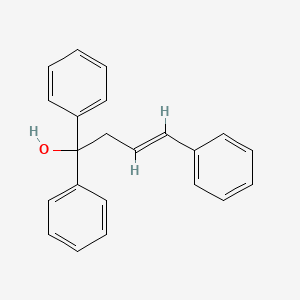
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-, sodium salt](/img/structure/B13749638.png)
![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
